BOC-D-GLU(OALL)-OH

Peptide Conformation D-Amino Acid Peptides NMR Spectroscopy

BOC-D-GLU(OALL)-OH (CAS 259221-91-5) provides orthogonal Boc/allyl protection essential for solid-phase peptide synthesis. Unlike benzyl or tert-butyl esters, the γ-allyl ester is selectively cleavable with Pd(0) under neutral conditions, enabling on-resin side-chain modification and cyclization. - Orthogonal protection: Boc stable to TFA; allyl ester cleaved by Pd(0). - D-configuration ensures defined secondary structure (NMR-validated). - Sourced at ≥98% HPLC purity for consistent coupling efficiency.

Molecular Formula C13H21NO6
Molecular Weight 287,32
CAS No. 259221-91-5
Cat. No. B613706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-D-GLU(OALL)-OH
CAS259221-91-5
Synonyms259221-91-5; (R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoicacid; BOC-D-GLU(OALL)-OH; Boc-D-glutamicacid-gamma-allylester; AmbotzBAA1032; AC1Q1MU1; CTK8E6912; MolPort-008-267-362; ZINC2386589; 2175AB; AKOS015911771; Boc-D-glutamicacidgamma-allylester; AJ-35354; AK115640; AM002990; KB-48272; KB-210217; RT-011732; K-6739; I14-37412; 2-tert-Butoxycarbonylamino-pentanedioicacid5-allylester; (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXO-5-(PROP-2-EN-1-YLOXY)PENTANOICACID
Molecular FormulaC13H21NO6
Molecular Weight287,32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
InChIInChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
InChIKeyVNZYUMCXQWYCAW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-D-GLU(OALL)-OH: Orthogonally Protected Building Block


BOC-D-GLU(OALL)-OH (CAS 259221-91-5), also known as Boc-D-glutamic acid γ-allyl ester, is a protected amino acid derivative of D-glutamic acid. It features a tert-butoxycarbonyl (Boc) group protecting the α-amino function and an allyl ester group protecting the γ-carboxyl side chain . This orthogonal protection scheme, in which the two protecting groups are removable under mutually exclusive conditions, enables sequential and selective deprotection strategies that are essential for the synthesis of complex, side-chain modified, and cyclic peptides .

BOC-D-GLU(OALL)-OH: Substitution Limitations


BOC-D-GLU(OALL)-OH cannot be generically substituted by its L-enantiomer (Boc-L-Glu(OAll)-OH) or by other protected D-glutamic acid derivatives (e.g., Boc-D-Glu-OBzl or Boc-D-Glu-OtBu) without fundamentally altering the research outcome. The D-configuration is critical for conferring specific stereochemical and conformational properties to the resulting peptides, as demonstrated by direct comparative NMR studies showing distinct, stable secondary structures for peptides incorporating D-Glu versus L-Glu [1]. Furthermore, the orthogonal allyl ester protecting group is essential for enabling specific, on-resin side-chain modifications and cyclizations that are not possible with benzyl (Bzl) or tert-butyl (tBu) esters, which are labile under the acidic (TFA) conditions of standard Boc-chemistry SPPS .

BOC-D-GLU(OALL)-OH: Quantitative Evidence


D-Glutamic Acid Conformational Stability

A direct head-to-head study compared the solution conformations of two diastereomeric tetrapeptides synthesized using BOC-D-GLU(OALL)-OH and its L-enantiomer: Boc-D-Glu-Ala-Gly-Lys-NHMe (peptide 1) and Boc-L-Glu-Ala-Gly-Lys-NHMe (peptide 2). Using NMR spectroscopy in apolar solvents, the D-Glu containing peptide 1 adopted a highly stable tandem type II' turn-3₁₀-helix conformation, whereas the L-Glu containing peptide 2 showed only a weak type II reverse-turn with no indication of a stable secondary structure [1].

Peptide Conformation D-Amino Acid Peptides NMR Spectroscopy Structural Biology

Supplier Purity Comparison

Commercial specifications for BOC-D-GLU(OALL)-OH vary between suppliers. Chem-Impex provides this compound with a certified purity of ≥99% by HPLC and an optical rotation of [α]D20 = +10 ± 2° (c=1 in MeOH) . In contrast, a competing supplier (AKSci) offers the same CAS-numbered compound with a minimum purity specification of 98% by HPLC . This represents a quantifiable difference in the reported purity grade.

Peptide Synthesis Reagent Procurement Chemical Purity Analytical Specification Supply Chain

Allyl Ester Orthogonality for Cyclic Peptides

The allyl ester (OAll) protecting group on the γ-carboxyl side chain of BOC-D-GLU(OALL)-OH is stable to the acidic conditions (TFA) used for Boc-group removal, yet can be selectively cleaved under mild, neutral conditions using a palladium(0) catalyst. This orthogonal stability is exploited in a published method for the synthesis of cyclic (lactam-bridged) peptides. Using a four-dimensional orthogonal protection scheme (Boc/Bzl/Fmoc/Al) that includes the allyl ester, fully protected and C-terminal free cyclic peptides were assembled on an oxime resin in high yields and purity [1].

Cyclic Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis (SPPS) Head-to-Tail Cyclization

BOC-D-GLU(OALL)-OH: Key Applications


Conformationally Constrained D-Peptide Synthesis

BOC-D-GLU(OALL)-OH is the reagent of choice for synthesizing peptides where a stable, defined 3D structure is required. As shown by direct NMR comparison with its L-enantiomer [1], the D-configuration of the glutamic acid residue induces a unique and highly stable tandem turn-helix conformation. This property is critical for designing protease-resistant peptide drugs, probing protein-protein interactions, and creating structured peptide scaffolds. Procuring this specific D-isomer is essential to achieve these conformational outcomes.

Orthogonal SPPS for Cyclic Peptides

This compound is a vital building block for any solid-phase peptide synthesis (SPPS) that requires orthogonal deprotection of the side chain. The γ-allyl ester is stable to the TFA used for Boc removal but can be selectively cleaved with Pd(0), enabling on-resin modification or cyclization of the glutamic acid side chain without affecting the main peptide chain [2]. This specific orthogonal strategy is impossible with benzyl or tert-butyl esters, making BOC-D-GLU(OALL)-OH a unique and indispensable reagent for producing complex, functionalized, and cyclic peptides.

High-Purity Peptide Synthesis

For applications where synthetic yield and product homogeneity are paramount, such as in the production of peptide active pharmaceutical ingredients (APIs) or for highly sensitive bioassays, the choice of supplier is critical. The evidence shows that BOC-D-GLU(OALL)-OH can be sourced with a certified purity of ≥99% (HPLC) . Compared to alternative sources offering only ≥98% purity , this higher specification directly translates to more reliable coupling reactions, fewer side-products, and a higher overall quality of the final peptide, justifying its selection in a procurement decision.

Technical Documentation Hub

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